molecular formula C17H20BrN3O B3578756 4-bromo-2-{[4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}phenol CAS No. 6118-72-5

4-bromo-2-{[4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}phenol

Cat. No.: B3578756
CAS No.: 6118-72-5
M. Wt: 362.3 g/mol
InChI Key: CCTJVUQVVVHZMQ-UHFFFAOYSA-N
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Description

4-Bromo-2-{[4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}phenol (CAS 6118-72-5) is a brominated phenolic compound featuring a piperazine ring substituted with a pyridin-2-ylmethyl group. Its synthesis typically involves condensation reactions between brominated phenolic aldehydes and piperazine derivatives, as inferred from analogous compounds . The compound’s crystallographic data (monoclinic space group P2₁/c) distinguishes it from structurally similar analogs, such as 4-bromo-2-{[(pyridin-3-ylmethyl)imino]methyl}phenol, which crystallizes in a triclinic system (P1) .

Properties

IUPAC Name

4-bromo-2-[[4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3O/c18-15-4-5-17(22)14(11-15)12-20-7-9-21(10-8-20)13-16-3-1-2-6-19-16/h1-6,11,22H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTJVUQVVVHZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=N2)CC3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360751
Record name 4-Bromo-2-({4-[(pyridin-2-yl)methyl]piperazin-1-yl}methyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6118-72-5
Record name 4-Bromo-2-({4-[(pyridin-2-yl)methyl]piperazin-1-yl}methyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-{[4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}phenol typically involves multiple steps. One common method starts with the bromination of 2,2’-bipyridine to obtain 4-bromo-2,2’-bipyridine . This intermediate is then reacted with pyridin-2-ylmethylpiperazine under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts such as copper(I) chloride and solvents like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-{[4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution can produce various derivatives with different functional groups.

Scientific Research Applications

4-bromo-2-{[4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-2-{[4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Crystallographic Comparison

Compound Name Substituents on Piperazine/Phenol Space Group Key Applications Reference
4-Bromo-2-{[4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}phenol Pyridin-2-ylmethyl, Br P2₁/c Metal coordination, pharmacology
4-Bromo-2-{[(pyridin-3-ylmethyl)imino]methyl}phenol Pyridin-3-ylmethyl, Br P1 Coordination chemistry
HL1 (4-bromo-2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]phenol) 2-Hydroxyethylphenyl, Br N/A Mn/Fe/Cr complex synthesis
LQFM212 (2,6-di-tert-butyl-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)phenol) 2-Hydroxyethyl, tert-butyl N/A Antioxidant, anti-inflammatory
  • Coordination Chemistry: The pyridin-2-ylmethyl group in the target compound enhances its ability to act as a tridentate ligand (N,O,N-donor), whereas analogs like HL1 bind metals via phenolic oxygen and imine nitrogen .
  • Crystallography: The monoclinic vs. triclinic packing of the target compound and its pyridin-3-ylmethyl analog suggests divergent solubility and stability profiles, impacting their applications in material science .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reference
Target Compound ~395.3 Not reported Br, phenol, piperazine
HL1 ~357.2 268–287 Br, imine, hydroxyethyl
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine 466–545 268–287 Cl, amino, substituted phenyl
  • Solubility : The pyridin-2-ylmethyl group may improve aqueous solubility compared to HL1’s hydroxyethylphenyl group, which is more lipophilic .
  • Spectral Data : IR and ¹H NMR profiles of the target compound would differ from HL1 due to the absence of an imine bond and the presence of a piperazine-methyl linkage .

Biological Activity

4-Bromo-2-{[4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}phenol is a complex organic compound characterized by its brominated phenol group, a piperazine ring, and a pyridine moiety. This unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C17H20BrN3O
  • Molecular Weight : 362.3 g/mol
  • CAS Number : 6118-72-5

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Bromination : The phenolic compound undergoes bromination to introduce the bromine atom.
  • Piperazine Formation : The brominated phenol is reacted with piperazine in the presence of a base, forming the piperazine derivative.
  • Pyridine Integration : The pyridine ring is introduced through nucleophilic substitution reactions.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can modulate various signaling pathways due to its ability to bind to biological targets.

Research Findings

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit moderate to good antimicrobial properties against various Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .
  • Neuropharmacological Effects : The piperazine moiety is known for its affinity to neurotransmitter receptors, suggesting that this compound may influence neurological pathways, potentially serving as an antidepressant or anxiolytic agent.
  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, which could be beneficial in drug development for diseases such as cancer or diabetes.

Case Study 1: Antimicrobial Screening

A series of related compounds were tested for their antimicrobial properties. The results indicated that compounds structurally related to this compound exhibited significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundZone of Inhibition (mm)Activity Level
Compound A15Moderate
Compound B25Excellent
4-Bromo...20Good

Case Study 2: Neuropharmacological Assessment

In a study assessing the neuropharmacological effects of similar compounds, the piperazine derivatives demonstrated significant binding affinity to serotonin receptors, indicating potential use in treating mood disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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